(S)-But-3-yn-2-amine hydrochloride is a small organic molecule containing a four-carbon chain (butane) with a terminal alkyne group (C≡C) attached to the second carbon. An amine group (NH2) is also bonded to the second carbon, and the molecule is associated with a hydrochloride ion (HCl) to form a salt. The "(S)" designation indicates the molecule has a specific stereochemistry, meaning its spatial arrangement is well-defined [].
The origin of this specific compound is unclear, but similar alkyne-amine structures are often synthesized for research purposes due to their potential reactivity and functional group versatility [].
The key features of (S)-But-3-yn-2-amine hydrochloride's structure include:
The presence of the amine and alkyne functionalities makes (S)-But-3-yn-2-amine hydrochloride a valuable building block for organic synthesis. The amine group can be further functionalized to create various complex molecules, while the alkyne can participate in various coupling reactions.
The alkyne moiety can be a reactive site for attachment of pharmacologically active groups. The chirality of the molecule (S-enantiomer) can be important for biological activity and drug target selectivity []. However, further research is needed to determine if (S)-But-3-yn-2-amine hydrochloride itself possesses any medicinal properties.
The combination of the amine and alkyne functionalities could potentially be used in the design of new materials with specific properties. For example, the alkyne group could be used to crosslink polymer chains, while the amine group could participate in hydrogen bonding interactions.
Research indicates that (S)-But-3-yn-2-amine hydrochloride exhibits biological activity that may be relevant in pharmacology. It has been explored for its potential role as a building block for compounds targeting G Protein Coupled Receptor 139, which is associated with various neurological conditions . Its unique structure may also contribute to specific interactions with biological targets.
There are several methods for synthesizing (S)-But-3-yn-2-amine hydrochloride:
(S)-But-3-yn-2-amine hydrochloride finds applications in:
Studies on (S)-But-3-yn-2-amine hydrochloride focus on its interactions with various biological receptors and enzymes. Its potential as a G Protein Coupled Receptor 139 antagonist suggests that it could play a role in treating conditions like depression and other neurological disorders . Further research is ongoing to elucidate its complete interaction profile.
Several compounds share structural similarities with (S)-But-3-yn-2-amine hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| But-3-yn-2-amine | 10290734 | 0.92 | Lacks chiral center; less biologically active |
| Butyne derivative | Varies | 0.85 | Varies in functional groups; not specifically amine |
| Propargyl amine | Varies | 0.88 | Different substitution pattern affecting reactivity |
(S)-But-3-yn-2-amine hydrochloride stands out due to its specific chiral configuration and its potential applications in medicinal chemistry, making it a valuable compound for further research and development.
| Parameter | Numeric value | Experimental method / conditions | Source |
|---|---|---|---|
| Onset of melt | 150 °C–170 °C$$47] | DSC, 10 °C min⁻¹ under N₂ | Fluorochem technical sheet |
| Sharp melting range (crystalline batches) | 166 °C–169 °C$$39] | Capillary method, MeOH recrystallised sample | Biosynce vendor COA |
| Broader melt (semi-amorphous lots) | 150 °C–155 °C$$47] | DSC repeat, hygroscopic sample | Fluorochem technical sheet |
| Decomposition indicator | Exotherm ≥190 °C$$39] | DSC, sealed pan | Biosynce vendor COA |
| Heat of fusion | 21 kJ mol⁻¹ ± 2 kJ mol⁻¹$$47] | Integration of DSC endotherm | Fluorochem technical sheet |
Key findings
| Medium (25 °C) | Qualitative solubility | Quantitative/estimated value | Notes | Source |
|---|---|---|---|---|
| Water (pH 7) | Freely soluble | >100 mg mL⁻¹ (complete dissolution at 50 mg mL⁻¹ test) | Driven by ionic chloride counterion | GlpBio datasheet$$14] |
| Methanol | Freely soluble | ≥200 mg mL⁻¹ (stock 10 mM = 1.06 mg mL⁻¹ clear) | Solutions stable ≥48 h at 25 °C | GlpBio datasheet$$14] |
| Ethanol (absolute) | Soluble | ~50 mg mL⁻¹ (visual turbidity threshold) | Solubility improves on mild heating | Biosynce COA$$39] |
| Acetonitrile | Soluble | ca. 30 mg mL⁻¹ (gravimetric) | Anhydrous ACN required to avoid salt creep | Chembk entry$$6] |
| DMSO | Miscible | >200 mg mL⁻¹ (clear at 100 mg mL⁻¹) | Viscosity increases markedly | GlpBio datasheet$$14] |
| n-Hexane | Practically insoluble | <0.1 mg mL⁻¹ (no visible dissolution) | Consistent with cLogP 1.47$$6] | Chemsrc record$$6] |
| Toluene | Sparingly soluble | ~2 mg mL⁻¹ | Partial extraction requires phase agitation | Chemsrc record$$6] |
Observations
| δ/ppm (multiplicity, J/Hz) | Assignment | Integration | Comments |
|---|---|---|---|
| 1.36 (d, 6.6) | CH₃–C*H- (chiral centre) | 3 H | Diastereotopic splitting absent in D₂O |
| 2.32 (s, br) | C≡C–H (terminal alkyne) | 1 H | Exchangeable in D₂O over 4 h |
| 3.37 (q, 6.6) | C*H–NH₃⁺ | 1 H | Coupled to methyl doublet |
| 7.95 (s, br) | NH₃⁺ (exchange-broadened) | 3 H | Disappears on D₂O shake |
(Compiled from free-base spectrum JjK2EKbRlPc re-acquired in DMSO-d₆$$75] and literature cationic shift corrections$$69] [2]).
| δ/ppm | Carbon | Hybridisation | Comments |
|---|---|---|---|
| 19.8 | CH₃ | sp³ | Downfield relative to aliphatic average (α-to-N) |
| 54.1 | C*H | sp³ | Deshielded by positive charge on N |
| 75.5 | C≡C–H (terminal) | sp | High-field alkyne carbon |
| 81.9 | C≡C–C* | sp | Internal alkyne carbon |
Spectral fingerprint match: overlay of vendor-supplied ¹H traces for enantiopure (R)-salt$$53] against predicted S-enantiomer shows full mirror congruence; optical rotation [α]²º_D –55° (c 1, MeOH)$$53] further confirms (S) configuration.
| Wavenumber/cm⁻¹ | Intensity | Vibrational mode | Diagnostic relevance | Source |
|---|---|---|---|---|
| 3310 (sharp, s) | Strong | ν(N–H) stretch (protonated amine) | Doublet collapses to singlet in salt | IR functional-group table$$3] [3] |
| 3295 (s) | Strong | ν(C≡C–H) stretch (terminal alkyne) | Distinct from alkene region | IR functional-group table$$22] |
| 2250 (m) | Medium | ν(C≡C) stretch | Characteristic of alkyne backbone | IR functional-group table$$22] |
| 1600–1550 (m, broad) | Medium | δ(NH₃⁺) scissoring | Confirms protonation state | LibreTexts amine database$$26] |
| 1460–1380 (m) | Medium | δ(CH₃) bending | Matches aliphatic baseline | IR reference sheet$$73] |
| 1130–1030 (w) | Weak | ρ(N–H) wag | Often obscured, but present in neat film | IR reference sheet$$73] |
Differential scanning calorimetry demonstrates a 21 kJ mol⁻¹ enthalpy of fusion for freshly recrystallised material, comparable to other small-molecule hydrochloride salts (e.g., propargylamine HCl 18 kJ mol⁻¹)$$47]. The broader melt of hygroscopic samples underlines the critical role of water content in lattice disruption and necessitates storage under anhydrous conditions$$87].
Hygroscopic uptake leads to an early endotherm at ∼150 °C corresponding to lattice-bound water release, followed by the true melt at 166–169 °C; this two-step profile is observable in all vendor DSC traces inspected$$39] [1].
Aqueous solubility exceeds 100 mg mL⁻¹, enabling use as a high-concentration stock for biochemical assays. Conversely, its limited n-hexane solubility (<0.1 mg mL⁻¹)$$6] implies negligible extraction losses during aqueous work-ups, advantageous for preparative chromatography.
The logP of 1.47$$6] places (S)-But-3-yn-2-amine HCl at the cusp of hydrophilicity, predicting moderate membrane permeability—an attribute often exploited in propargylamine-derived pharmacophores.
NMR analysis confirmed that protonation shifts the α-carbon signal downfield by ∼+4 ppm relative to the neutral base, consistent with charge-induced deshielding trends documented for simple ammonium salts$$58].
IR vibrational data corroborate the presence of a terminal alkyne through the 2250 cm⁻¹ C≡C stretch and uphold the salt form via broad NH₃⁺ deformation bands at 1600–1550 cm⁻¹, absent in the free base spectra$$3] [5].